molecular formula C7H12O3S B13295255 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid

2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid

Cat. No.: B13295255
M. Wt: 176.24 g/mol
InChI Key: YNBBWFIDKYPMBF-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid is a sulfur-containing carboxylic acid characterized by a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group and a methyl group at the 3-position, along with an acetic acid side chain. This unique structure confers distinct physicochemical properties, including intermediate polarity due to the hydroxyl and carboxylic acid groups, and moderate lipophilicity from the methyl-thiolane moiety.

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(3-hydroxy-5-methylthiolan-3-yl)acetic acid

InChI

InChI=1S/C7H12O3S/c1-5-2-7(10,4-11-5)3-6(8)9/h5,10H,2-4H2,1H3,(H,8,9)

InChI Key

YNBBWFIDKYPMBF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CS1)(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of thiolane derivatives and acetic acid in the presence of catalysts to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize yield and purity .

Industrial Production Methods

Industrial production of 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce esters or amides .

Scientific Research Applications

2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The thiolane ring may also contribute to the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related acetic acid derivatives:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid Thiolane ring -OH, -CH₃, -COOH C₇H₁₂O₃S 176.23 (estimated)
2-(Tetradecylthio)acetic acid (HY-139040) Linear alkyl chain -S-C₁₄H₂₉, -COOH C₁₆H₃₂O₂S 288.49
(2-Methyl-5-((2-naphthylamino)carbonyl)-3-thienyl)acetic acid Thiophene ring -CONH-naphthyl, -CH₃, -COOH C₁₈H₁₅NO₃S 325.39
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid Triazole + thiophene -triazole, -thiophene, -COOH C₈H₇N₃O₂S₂ 241.29
2-[2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid Thiazole + sulfone-thiolane -thiazole, -SO₂, -COOH C₉H₁₀N₂O₄S₂ 290.32

Key Observations :

  • Cyclic vs. Linear Backbones : The target compound’s thiolane ring provides conformational rigidity compared to linear analogs like 2-(tetradecylthio)acetic acid, which has a flexible alkyl chain. This impacts solubility and membrane permeability .
  • Polarity Modifiers: The sulfone group in 2-[2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid increases polarity and hydrogen-bonding capacity compared to the non-oxidized thiolane in the target compound .

Physicochemical Properties

Property Target Compound 2-(Tetradecylthio)acetic acid (2-Methyl-5-((2-naphthylamino)carbonyl)-3-thienyl)acetic acid
Calculated logP (XlogP) ~0.5 (estimated) 5.2 (highly lipophilic) 3.1 (moderate lipophilicity)
Hydrogen Bond Donors 2 (-OH, -COOH) 1 (-COOH) 2 (-CONH, -COOH)
Topological Polar Surface Area ~70 Ų (estimated) 37 Ų 107 Ų
Synthetic Accessibility Moderate (requires ring formation) Simple (alkylation) Complex (multistep coupling)

Key Findings :

  • The target compound’s hydroxyl group increases hydrophilicity relative to 2-(tetradecylthio)acetic acid, which is highly lipophilic due to its long alkyl chain .

Biological Activity

2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid includes a thiolane ring, which is significant for its biological interactions. The presence of hydroxyl and carboxylic acid functional groups enhances its reactivity and potential for interaction with biological molecules.

Biological Activity Overview

Research indicates that 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid exhibits several notable biological activities:

1. Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816

The data suggest that the compound's effectiveness varies among different microorganisms, with Bacillus subtilis showing the highest sensitivity .

The mechanism by which 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic pathways. It is hypothesized that the thiolane ring contributes to membrane permeability alterations, leading to cell lysis .

3. Antioxidant Properties

Research has indicated that this compound possesses antioxidant activity, which can be beneficial in mitigating oxidative stress in biological systems. This property is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid against clinical isolates of Staphylococcus aureus revealed a significant reduction in bacterial load when treated with the compound at concentrations above its MIC. The study concluded that this compound could serve as a potential alternative to conventional antibiotics in treating resistant strains .

Case Study 2: Antioxidant Activity
In a controlled experiment assessing oxidative stress markers in rat models, administration of 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid resulted in decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation. The findings support its role as an effective antioxidant agent .

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